BenchChemオンラインストアへようこそ!

N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Eph receptor tyrosine kinase EphA4 EphA7

N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900874-94-4) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidin-7-amine class, a privileged heterocyclic scaffold extensively utilized in kinase inhibitor drug discovery. This compound incorporates a 3-phenyl and 5-propyl substitution pattern on the fused bicyclic core, with an N-(2-methoxyethyl) amine at the 7-position.

Molecular Formula C18H22N4O
Molecular Weight 310.401
CAS No. 900874-94-4
Cat. No. B2586222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
CAS900874-94-4
Molecular FormulaC18H22N4O
Molecular Weight310.401
Structural Identifiers
SMILESCCCC1=NC2=C(C=NN2C(=C1)NCCOC)C3=CC=CC=C3
InChIInChI=1S/C18H22N4O/c1-3-7-15-12-17(19-10-11-23-2)22-18(21-15)16(13-20-22)14-8-5-4-6-9-14/h4-6,8-9,12-13,19H,3,7,10-11H2,1-2H3
InChIKeyOBHCLSXNYIGEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900874-94-4): Sourcing Intelligence for a Pyrazolo[1,5-a]pyrimidine Kinase Scaffold


N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900874-94-4) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidin-7-amine class, a privileged heterocyclic scaffold extensively utilized in kinase inhibitor drug discovery [1]. This compound incorporates a 3-phenyl and 5-propyl substitution pattern on the fused bicyclic core, with an N-(2-methoxyethyl) amine at the 7-position. The pyrazolo[1,5-a]pyrimidin-7-amine template has been validated across multiple patent families—including those assigned to Novartis AG—as a versatile core for generating potent inhibitors of protein kinases such as CDKs, PI3K isoforms, and Eph receptor tyrosine kinases [1][2]. This specific compound appears within the Markush structures of patent applications claiming pyrazolo[1,5-a]pyrimidin-7-yl amine derivatives for the treatment of kinase-dependent diseases and neurological disorders [3][4], confirming its structural relevance to these therapeutic programs but not necessarily its individual optimization or advancement.

Why Generic Substitution Fails for N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine: The Case for Precise Chemical Identity Management


Within the pyrazolo[1,5-a]pyrimidin-7-amine class, minor structural modifications at the 3-, 5-, and 7-positions produce profound shifts in kinase selectivity profiles, potency, and pharmacokinetic behavior—a phenomenon well-documented across multiple chemical series [1]. The N-(2-methoxyethyl) side chain at position 7 is not a generic functional group; in structurally analogous kinase inhibitor programs, variations in the 7-amino substituent from cyclohexyl to methoxyethyl to pyridylmethyl have been shown to alter target engagement, solubility, and metabolic stability [1]. Similarly, the 5-propyl substituent on the pyrimidine ring occupies a sterically and electronically sensitive region of the ATP-binding pocket in many kinases, where even ethyl-to-propyl chain-length differences can impact isoform selectivity [2]. These structure-activity relationship (SAR) sensitivities mean that a purchaser cannot assume functional equivalence between CAS 900874-94-4 and closely related analogs such as N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine or N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine. The absence of publicly available head-to-head data does not imply equivalence; rather, it signals a critical knowledge gap that demands compound-level verification before any procurement or screening decision.

Product-Specific Quantitative Evidence Guide for CAS 900874-94-4: Known Data Points and Critical Knowledge Gaps


Eph Receptor Kinase Family Engagement: Class-Level Patent Disclosure Without Individual Compound IC50 Data

Patent families encompassing pyrazolo[1,5-a]pyrimidin-7-yl amine derivatives—which structurally include CAS 900874-94-4 within their generic Markush claims—explicitly demonstrate inhibition of Eph receptor tyrosine kinases, including EphA4 and EphA7, as a therapeutic mechanism for neurological injury and spinal cord regeneration [1]. These patents state that compounds in the class exhibit 'surprisingly pharmaceutically advantageous properties' allowing for inhibition of 'specific types or classes or groups of kinases, including Eph receptor kinases' [1]. However, individual IC50 values for CAS 900874-94-4 against EphA4, EphA7, or any other Eph family member are not publicly disclosed. By contrast, a structurally distinct pyrazolo[1,5-a]pyrimidin-7-amine analog—6-(3-methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 861249-59-4, also known as Eph inhibitor 2)—has been explicitly designated as an Eph family tyrosine kinase inhibitor with disclosed chemical identity [2]. This creates a comparator framework: CAS 900874-94-4 shares the core scaffold and patent provenance of Eph-inhibitory compounds but lacks the quantitative validation that would permit direct procurement for Eph-targeted studies without additional in-house profiling.

Eph receptor tyrosine kinase EphA4 EphA7 neurological disorders spinal cord injury axon regeneration

Cyclin-Dependent Kinase (CDK) Inhibitor Potential: Scaffold Precedent Without Compound-Specific Validation

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively validated as a template for cyclin-dependent kinase (CDK) inhibition, with multiple disclosed series achieving nanomolar potency against CDK1, CDK2, CDK5, CDK7, and CDK9 [1]. For instance, the pyrazolo[1,5-a]pyrimidine derivative BS-194 (4k) has been reported as a selective CDK inhibitor with IC50 values of 3, 30, 30, 250, and 90 nmol/L against CDK2, CDK1, CDK5, CDK7, and CDK9, respectively [1]. CAS 900874-94-4 shares the identical pyrazolo[1,5-a]pyrimidin-7-amine core scaffold and is encompassed within patent applications claiming CDK inhibitory activity [2]; however, no compound-specific CDK inhibition data (IC50, Kd, or selectivity panel) are publicly available for this precise molecule. Vendor descriptions referencing CDK inhibition as a potential activity should be interpreted as scaffold-level inference rather than compound-specific validation.

cyclin-dependent kinase CDK inhibitor cancer cell cycle kinase selectivity

PI3K Isoform Inhibition: Documented Class Activity with Undefined Selectivity for CAS 900874-94-4

Pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective inhibitors of phosphoinositide 3-kinase (PI3K) isoforms, with reported IC50 values ranging from 0.018 to 1.892 μM against PI3Kδ in benzimidazole-substituted series, and with disclosed PI3Kγ/δ dual inhibitors achieving potent activity [1][2]. The core scaffold of CAS 900874-94-4 is identical to that used in these PI3K programs, and patent families covering pyrazolo[1,5-a]pyrimidin-7-yl amines as protein kinase inhibitors explicitly include PI3K-related kinase family members as targets [3]. However, the specific substitution pattern of CAS 900874-94-4 (3-phenyl, 5-propyl, 7-(2-methoxyethyl)amino) has not been profiled in any publicly available PI3K biochemical or cellular assay. The structurally similar analog T-00127_HEV1 (CAS 900874-91-1), a pyrazolo[1,5-a]pyrimidine derivative, is a validated PI4KB inhibitor with an IC50 of 60 nM , demonstrating the scaffold's capacity for potent lipid kinase inhibition but also underscoring the criticality of specific substituent patterns in determining target engagement.

PI3K inhibitor PI3Kδ PI3Kγ lipid kinase immuno-oncology inflammation

7-Position Substituent Effects on Kinase Selectivity: Structural Alert for Procurement

The 7-amino substituent of the pyrazolo[1,5-a]pyrimidine scaffold is a critical determinant of kinase selectivity and binding mode, as this group projects toward the solvent-exposed region and/or hinge-binding region of the ATP pocket depending on the target kinase [1]. In the c-Src kinase inhibitor series based on this scaffold, modification of the ethylenediamino group at the 7-position to an amino alcohol group resulted in reduced hERG (IKr) channel blockade while maintaining kinase potency, demonstrating that the 7-substituent simultaneously influences both target engagement and off-target pharmacology [1]. The N-(2-methoxyethyl) group present in CAS 900874-94-4 represents a specific pharmacophoric choice that distinguishes it from analogs bearing cyclohexyl, cyclopentyl, pyridylmethyl, or other 7-amino substituents. Without kinase profiling data, the selectivity consequences of this specific 7-substituent in combination with the 3-phenyl/5-propyl core remain unknown, but literature precedent confirms that even conservative changes at this position can alter selectivity by orders of magnitude [1][2].

structure-activity relationship kinase selectivity 7-amino substituent N-(2-methoxyethyl) ATP-competitive inhibitor

Recommended Application Scenarios for N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine Based on Available Evidence


Kinase Selectivity Panel Screening for Novel Target Deconvolution

Given the pyrazolo[1,5-a]pyrimidine scaffold's demonstrated capacity to engage diverse kinases (CDKs, Eph receptors, PI3K isoforms, c-Src) depending on substitution pattern [1], CAS 900874-94-4 is best positioned as a screening candidate for broad kinase selectivity profiling. Its unique combination of 3-phenyl, 5-propyl, and N-(2-methoxyethyl) substituents represents an underexplored region of chemical space within this scaffold class, offering the potential to identify novel kinase targets or selectivity profiles not captured by existing analogs. Procurement for this purpose should be coupled with a comprehensive kinase panel (e.g., 100–400 kinases) to establish its target engagement fingerprint de novo. This approach mitigates the risk posed by the absence of public bioactivity data and may yield proprietary differentiation from known pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Structure-Activity Relationship (SAR) Expansion Around the 7-Position Amine Substituent

The N-(2-methoxyethyl) group at the 7-position distinguishes CAS 900874-94-4 from the more commonly reported cycloalkyl and heteroarylmethyl analogs in the patent and journal literature [1][2]. For medicinal chemistry teams exploring SAR around the solvent-exposed region of ATP-competitive kinase inhibitors, this compound serves as a direct probe of the tolerance for a neutral, moderately polar ether-containing side chain at this vector. Comparative testing against analogs bearing 7-N-cyclopentyl, 7-N-cyclohexyl, and 7-N-(pyridin-2-ylmethyl) substituents on the identical 3-phenyl-5-propyl core can reveal the contribution of the methoxyethyl group to potency, selectivity, solubility, and metabolic stability.

Negative Control or Inactive Comparator in Eph Receptor-Focused Assays

For laboratories using validated Eph inhibitors such as CAS 861249-59-4 (Eph inhibitor 2) in neurological injury models [1], CAS 900874-94-4 may serve as a structurally related but pharmacologically unvalidated comparator. Because the compound shares the pyrazolo[1,5-a]pyrimidin-7-amine core scaffold with known Eph inhibitors but lacks publicly disclosed Eph IC50 data, it can be employed in parallel with a validated Eph inhibitor to control for scaffold-specific artifacts (e.g., assay interference, cytotoxicity unrelated to Eph engagement) versus target-specific pharmacology. This application requires the user to first establish the compound's Eph activity profile (or lack thereof) in their assay system.

Chemical Biology Tool Compound Development with Custom Biological Annotation

CAS 900874-94-4 represents a commercially available, synthetically tractable starting point for developing a customized chemical biology tool compound. Its pyrazolo[1,5-a]pyrimidine core can be further derivatized, and the N-(2-methoxyethyl) amine provides a handle for linker attachment (e.g., for PROTAC design or affinity chromatography). Organizations with internal kinase profiling capabilities may find value in procuring this compound, generating proprietary bioactivity data, and establishing an annotated chemical probe that fills a gap in the public domain. This scenario converts the current data limitation into a strategic opportunity for first-mover annotation [2].

Quote Request

Request a Quote for N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.